molecular formula C14H9Cl2N5O B11153206 4-chloro-N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11153206
M. Wt: 334.2 g/mol
InChI Key: WOZKJOYKIJUMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring and two chlorine atoms attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Amide Formation: The final step involves the formation of the amide bond by reacting the tetrazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the amide bond or the tetrazole ring, resulting in the formation of amines or other reduced products.

    Substitution: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the tetrazole ring and chlorine atoms in 4-chloro-N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to similar compounds. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-9-1-4-11(5-2-9)18-14(22)12-6-3-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

WOZKJOYKIJUMNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.